REACTION_SMILES
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[C:1]([CH2:2][CH2:4][CH:5]1[CH2:6][O:7][c:8]2[c:9]([cH:11][cH:12][cH:13][cH:14]2)[O:10]1)#[N:3].[CH3:20][C:21]([OH:22])=[O:23].[OH2:24].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[CH2:4]([CH:5]1[CH2:6][O:7][c:8]2[c:9]([cH:11][cH:12][cH:13][cH:14]2)[O:10]1)[CH2:20][C:21]([OH:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCC1COc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)CCC1COc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |